molecular formula C8H19ClN2O B1382537 N-(2-aminoethyl)-2-methylpentanamide hydrochloride CAS No. 1803590-89-7

N-(2-aminoethyl)-2-methylpentanamide hydrochloride

Cat. No. B1382537
CAS RN: 1803590-89-7
M. Wt: 194.7 g/mol
InChI Key: LZWBPGZYOMNJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a chemical compound that is also known as “2-Aminoethylmethacrylamide hydrochloride”. It is used as a monomer for polymerization reactions and can be used to synthesize polymers for nucleic acid complexation and polyplex formation . It has a molecular weight of 164.63 .


Synthesis Analysis

The synthesis of similar compounds has been performed using methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is represented by the empirical formula C6H13ClN2O . It is similar to “2-Aminoethyl 2-methylacrylate hydrochloride” which has a linear formula of H2C=C(CH3)CO2CH2CH2NH2 · HCl .


Chemical Reactions Analysis

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is used as a monomer for polymerization reactions . It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .


Physical And Chemical Properties Analysis

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a powder or chunk form substance with a melting point of 120-125 °C. It is stored at a temperature of -20°C . Another similar compound, “N’-(2-aminoethyl)ethane-1,2-diamine,2-cyanoguanidine,hydrochloride”, has a molecular weight of 223.70700, a boiling point of 206.9ºC at 760 mmHg, and a flash point of 94.4ºC .

Scientific Research Applications

Decomposition and Hydrolysis

N-(2-aminoethyl)-2-methylpentanamide hydrochloride and related compounds have been studied for their susceptibility to enzymatic hydrolysis. In a study by Sharabi and Bordeleau (1969), organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide were identified. The primary products of decomposition were 2-methyl-valeric acid and 3,4-dichloroaniline, indicating the potential of these compounds in biochemical applications (Sharabi & Bordeleau, 1969).

Inhibition of Tumor Necrosis Factor

A potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme, DPC 333, which includes a similar molecular structure, has been studied for its impact on inflammatory diseases, including rheumatoid arthritis. This compound shows potential in suppressing excessive TNF-α production, indicating its relevance in pharmaceutical research (Qian et al., 2007).

Application in Oligonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group, related to N-(2-aminoethyl)-2-methylpentanamide hydrochloride, has been utilized in the solid-phase synthesis of oligonucleotides, suggesting its role in the advancement of therapeutic oligonucleotide preparation (Grajkowski et al., 2001).

Neuronal Tracing Studies

A biotin-containing compound, N-(2-aminoethyl)biotinamide, has been compared with biocytin for intracellular labeling of neurons and neuronal tracing experiments. This compound offers benefits for electrophysiological studies and neuronal tracing, contributing to neurological research (Kita & Armstrong, 1991).

Chelation and Metal Complex Studies

The interaction between 2-amino-N-hydroxy-3-methyl pentanamide and various metal ions has been investigated, providing insights into the stability and formation constants of metal complexes. Such studies are significant in the field of coordination chemistry and metallurgy (Leporati, 1993).

Adsorbent Material for Heavy Metal Removal

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated in hydrous zirconium oxide has been studied as a novel adsorbent for the removal of Ni(II) from aqueous solutions. This indicates its potential application in environmental science for heavy metal remediation (Rahman & Nasir, 2019).

Mechanism of Action

While the exact mechanism of action for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is not specified in the search results, similar compounds such as “N-(2-Aminoethyl)-1-aziridineethanamine” have been studied as experimental ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

While specific safety data for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” was not found, similar compounds such as “1-(2-Aminoethyl)maleimide hydrochloride” are known to cause skin and eye irritation. Precautions such as wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling are recommended .

Future Directions

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” and similar compounds have potential applications in various fields. For instance, maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, have shown potential as a delivery system for regenerative applications . Another study discussed the use of copolymers of di(ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) for potential applications .

properties

IUPAC Name

N-(2-aminoethyl)-2-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-3-4-7(2)8(11)10-6-5-9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBPGZYOMNJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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